3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
CAS No.: 2097979-01-4
Cat. No.: VC3190701
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097979-01-4 |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 3-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one |
| Standard InChI | InChI=1S/C8H14N2O2/c9-2-1-8(11)10-6-3-7(10)5-12-4-6/h6-7H,1-5,9H2 |
| Standard InChI Key | WUKAALXQWDLJQZ-UHFFFAOYSA-N |
| SMILES | C1C2COCC1N2C(=O)CCN |
| Canonical SMILES | C1C2COCC1N2C(=O)CCN |
Introduction
Potential Applications and Research Findings
While specific research findings on 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one are not available, compounds with similar structures have been explored for various biological activities. For instance, bicyclic compounds are often studied for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Related Compounds and Their Applications
-
6-Oxa-3-azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but with the oxygen and nitrogen atoms in different positions. It has been studied in various chemical contexts, including as a hydrochloride salt .
-
Pharmaceutical Applications: Bicyclic compounds are often investigated for their potential as inhibitors or modulators of biological pathways. For example, compounds targeting the PA-PB1 interface of influenza A virus polymerase have shown promise in antiviral research .
Synthesis and Characterization
The synthesis of 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one would likely involve multi-step reactions starting from the bicyclic core. Common methods include the use of amines and carbonyl compounds to introduce the amino group and propan-1-one moiety.
Synthesis Strategies
-
Starting Material Preparation: The synthesis begins with the preparation of 3-oxa-6-azabicyclo[3.1.1]heptane, which can be achieved through various cyclization reactions.
-
Introduction of Functional Groups: The amino group and propan-1-one moiety can be introduced using standard organic chemistry reactions such as nucleophilic substitution and condensation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume